Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its stereoselective properties, making it valuable in the synthesis of complex molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride typically involves the use of chiral starting materials and stereoselective reactions. One common method is the chemoenzymatic synthesis, which includes the use of lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis (RCM) and SN2 displacement reactions .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals with antibacterial and anticancer properties.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals .
Mechanism of Action
The mechanism of action of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate: This compound shares a similar pyrrolidine core but differs in the substitution pattern, affecting its chemical and biological properties.
6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: A selective PDE9A inhibitor with applications in cognitive disorder treatments.
Uniqueness
Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in asymmetric synthesis and a potential candidate for developing new pharmaceuticals.
Properties
IUPAC Name |
methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRLAPDXRSTWJM-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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